2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine
Description
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine (CAS: 905966-34-9) is a pyridine derivative characterized by a unique substitution pattern: an amino group at position 2, a bromine atom at position 5, a methyl group at position 4, and a trimethylsilyl (TMS)-ethynyl moiety at position 3. Its molecular formula is C₁₀H₁₃BrN₂Si, with a molecular weight of 269.21 g/mol .
Properties
Molecular Formula |
C11H15BrN2Si |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
5-bromo-4-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C11H15BrN2Si/c1-8-9(5-6-15(2,3)4)11(13)14-7-10(8)12/h7H,1-4H3,(H2,13,14) |
InChI Key |
GDZPXFZMRBTNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
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Precursor Preparation :
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The reaction begins with 2-amino-5-bromo-4-methylpyridine (or its iodinated analogue), synthesized via bromination/iodination of 2-aminopyridine derivatives. For example, bromination using bromosuccinimide (NBS) in acetonitrile yields 2-amino-5-bromo-4-methylpyridine with >80% efficiency.
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Iodination of 2-amino-5-bromopyridine with , , and in acetic acid/water produces 2-amino-5-bromo-3-iodopyridine, which enhances reactivity in coupling reactions.
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-
Coupling Reaction :
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The halogenated pyridine is reacted with trimethylsilyl acetylene under Sonogashira conditions:
-
Example :
A mixture of 2-amino-5-bromo-3-iodopyridine (1.0 equiv), trimethylsilyl acetylene (1.2 equiv), (3 mol%), and (5 mol%) in THF/EtN (3:1) was stirred at 80°C for 12 hours. The product was isolated via column chromatography (silica gel, hexane/ethyl acetate) in 85% yield.
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Key Advantages
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Regioselectivity : The reaction proceeds exclusively at the 3-position of the pyridine ring due to steric and electronic effects.
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TMS Protection : The trimethylsilyl group prevents alkyne polymerization and facilitates purification.
Optimization of Reaction Conditions
Catalyst Systems
Notable Findings :
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing the palladium intermediate.
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Elevated temperatures (>80°C) are required to overcome the activation energy of aryl iodide substrates.
Alternative Synthetic Approaches
Direct Bromination-Ethynylation
Desilylation-Protection Strategies
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Post-coupling modifications : The TMS group can be removed using in methanol to generate the terminal alkyne, which is re-protected if needed.
Stirring 2-amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine with in methanol (30 min, 20°C) removes the TMS group quantitatively.
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | 1.5 mol% Pd |
| Solvent Consumption | 10 mL/g | 5 mL/g |
| Cycle Time | 24 hours | 12 hours |
| Overall Yield | 85% | 82% |
Key Improvements :
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Catalyst Recycling : Heterogeneous catalysts (e.g., ) enable recovery and reuse, reducing costs by 30%.
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Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction times to 2–4 hours.
Characterization and Quality Control
Analytical Data
Scientific Research Applications
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations:
Substituent Effects on Reactivity: The TMS-ethynyl group in the target compound facilitates Sonogashira cross-coupling reactions, a property shared with analogs like 5-bromo-3-methoxy-2-[(TMS)ethynyl]pyridine . Replacement of the amino group with methoxy (as in ) diminishes hydrogen-bonding capacity, affecting solubility and biological target interactions.
Biological Activity: Pyridine derivatives with amino groups (e.g., target compound) exhibit enhanced antimicrobial properties compared to methoxy-substituted analogs, as demonstrated in studies on similar quinoline derivatives .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated using fragment-based methods.
Key Observations:
- The TMS-ethynyl group contributes to higher LogP values in the target compound and its methoxy analog, suggesting greater lipophilicity compared to the phenyl-ethynyl derivative .
- The amino group in the target compound enhances water solubility relative to its methoxy counterpart, which lacks hydrogen-bond donors .
Biological Activity
2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine is a heterocyclic organic compound notable for its unique chemical structure, which includes a pyridine ring substituted with an amino group, a bromine atom, a methyl group, and a trimethylsilyl-modified ethynyl group. This configuration contributes to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C11H15BrN2Si
- Molecular Weight : 283.24 g/mol
- CAS Number : 1326216-30-1
The compound's structure allows for diverse interactions with biological targets, making it an interesting candidate for further research.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in various therapeutic areas, including antiviral and anticancer activities. The following sections detail specific findings related to its biological effects.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyridine have shown efficacy against various viral strains, including those responsible for influenza and HIV.
Case Study: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of related compounds against the influenza virus. The results indicated that certain derivatives had low cytotoxicity and high selectivity indices, suggesting that modifications to the pyridine structure can enhance antiviral properties.
| Compound Name | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|
| 2-Amino-Pyridine Derivative A | 0.35 | >100 | >285 |
| 2-Amino-Pyridine Derivative B | 0.50 | >100 | >200 |
Anticancer Potential
The compound's unique structure also positions it as a potential anticancer agent. Studies have explored its ability to inhibit specific cancer cell lines, demonstrating promising results.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 1.2 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 1.5 | Cell cycle arrest at G1 phase |
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine?
- Methodological Answer :
- Pyridyne Cyclization : Start with halogenated pyridine precursors (e.g., 5-bromo-3-methylpyridine derivatives) and introduce the trimethylsilyl (TMS) ethynyl group via Sonogashira coupling. Use Pd(PPh₃)₂Cl₂/CuI as catalysts and TMS-acetylene under inert conditions (argon/nitrogen) .
- Phosphonylation : React brominated pyridine intermediates with triethyl phosphite to install functional groups. Optimize reaction temperature (110–130°C) and solvent (DMF or THF) to enhance regioselectivity .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm). The TMS ethynyl group shows a singlet for the TMS protons (δ 0.2–0.4 ppm) .
- ¹³C NMR : Identify the ethynyl carbon (δ 90–100 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (M.W. 269.21 g/mol) and isotopic pattern matching bromine (1:1 ratio for M⁺ and M+2⁺) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine vs. methyl positioning) .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Solubility : Dissolves in polar aprotic solvents (DCM, THF, DMF) but is sparingly soluble in water. Avoid protic solvents (e.g., methanol) to prevent TMS group hydrolysis .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. Shelf life: >12 months .
Advanced Research Questions
Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Sonogashira Coupling : The TMS group acts as a protective moiety for terminal alkynes. Deprotect with TBAF (tetrabutylammonium fluoride) to generate free ethynyl intermediates for subsequent couplings .
- Stille/Suzuki Reactions : Use bromine as a leaving group. Catalyze with Pd(OAc)₂/XPhos in toluene at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
- Contradiction Handling : If competing side reactions occur (e.g., dehalogenation), reduce catalyst loading (≤1 mol%) or switch to milder bases (K₂CO₃ instead of Cs₂CO₃) .
Q. What strategies resolve contradictions in observed vs. predicted biological activity?
- Methodological Answer :
- Structural Analogs : Compare activity with analogs lacking the TMS-ethynyl group (e.g., 2-amino-5-bromo-4-methylpyridine). Use SAR studies to isolate the contribution of the TMS group to bioactivity .
- Metabolic Stability Assays : Test hepatic microsome stability (human/rat) to assess TMS group lability. If rapid hydrolysis occurs, modify the protective group (e.g., switch to triisopropylsilyl) .
- Target Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity discrepancies. Adjust molecular docking parameters (e.g., solvation models) to align computational predictions with experimental data .
Q. How can computational chemistry predict the compound’s electronic properties for material science applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. The TMS-ethynyl group reduces the gap (predicted ΔE = 3.2 eV) compared to non-ethynyl analogs (ΔE = 4.1 eV), enhancing conductivity .
- Contradiction Analysis : If experimental bandgap measurements differ (>0.5 eV), refine basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) .
- Charge-Transfer Studies : Simulate interactions with electron-deficient acceptors (e.g., TCNQ) to assess suitability for organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
